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Abstract

Ceftobiprole, marketed as Zevtera and Mabelio, represents a significant advancement in the
cephalosporin class of antibiotics.[1] As a fifth-generation agent, its hallmark is a broad
spectrum of activity that includes difficult-to-treat Gram-positive pathogens, notably methicillin-
resistant Staphylococcus aureus (MRSA), alongside coverage of many Gram-negative
bacteria.[2][3] Its development was a targeted effort to address the growing challenge of
antimicrobial resistance. Administered intravenously as the prodrug ceftobiprole medocaril to
enhance solubility, it is rapidly converted in the body to its active form.[4][5] This guide provides
a comprehensive overview of the discovery, preclinical and clinical development, mechanism of
action, and regulatory milestones of ceftobiprole, intended for researchers and drug
development professionals.

Discovery and Design Rationale

The development of ceftobiprole was driven by the urgent need for new (3-lactam antibiotics
effective against MRSA. Resistance in MRSA is primarily mediated by the mecA gene, which
encodes for a modified Penicillin-Binding Protein, PBP2a.[5][6] PBP2a has a low affinity for
most -lactam antibiotics, rendering them ineffective.[6]
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The design of ceftobiprole incorporated specific structural modifications to overcome this
challenge:

e C-3 Side Chain: A novel pyrrolidinone-3-ylidenemethyl group was specifically engineered to
create a strong binding affinity to the allosteric site of PBP2a in staphylococci and PBP2x in
pneumococci.[7]

e C-7 Side Chain: An aminothiazoyl-hydroxyimino group, common in later-generation
cephalosporins, provides stability against hydrolysis by many common (-lactamases,
particularly staphylococcal penicillinase.[7]

This dual-feature design allows ceftobiprole to effectively inhibit the transpeptidase activity of
essential PBPs even in resistant strains. Due to poor water solubility, the active drug was
formulated as a water-soluble ester prodrug, ceftobiprole medocaril, which is rapidly cleaved
by plasma esterases into active ceftobiprole after intravenous administration.[4][7]

Mechanism of Action

Like all B-lactam antibiotics, ceftobiprole's bactericidal activity stems from the inhibition of
bacterial cell wall synthesis.[8][9] It covalently binds to the active site of essential penicillin-
binding proteins (PBPs), which are the transpeptidases responsible for the final steps of
peptidoglycan synthesis.[1][9] This inactivation leads to the arrest of cell wall construction,
resulting in cell lysis and bacterial death.[2]

Ceftobiprole's broad spectrum is a result of its high affinity for a range of PBPs across different
species:[1][2][10]

Staphylococcus aureus (including MRSA): High affinity for PBP2a.[1]

Streptococcus pneumoniae (penicillin-resistant): Potent binding to PBP2x and PBP2b.[1][3]

Enterococcus faecalis: Binds to PBP5.[1]

Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): Strong binding to
essential PBPs like PBP2 and PBP3.[2]
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Caption: Ceftobiprole's mechanism of action via PBP inhibition.

Preclinical Development
In Vitro Studies

Ceftobiprole has demonstrated potent in vitro activity against a wide array of Gram-positive
and Gram-negative pathogens. Early studies established its efficacy against clinical isolates,
including multidrug-resistant strains.[11][12]

Table 1: Summary of In Vitro Activity (MIC) of Ceftobiprole
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Organism

Staphylococcus aureus

MICso (pg/mL)

MICgo (pg/mL)

0.25- 0.5 05-1
(MSSA)
Staphylococcus aureus
1-2 2-4
(MRSA)
Streptococcus pneumoniae
o <0.03 <0.03 - 0.06
(Penicillin-S)
Streptococcus pneumoniae
o 0.12-0.25 0.25-0.5
(Penicillin-R)
Enterococcus faecalis 2-4 4-8
Haemophilus influenzae <0.06 <0.06 - 0.12
Escherichia coli 0.12-0.25 05-4
Pseudomonas aeruginosa 2-8 16 - >32

Note: Values are compiled from various surveillance studies. Specific MICs can vary by region

and strain.[11][12]

In Vivo Animal Models

The in vivo efficacy of ceftobiprole was confirmed in various animal infection models, which

were crucial for establishing its pharmacokinetic/pharmacodynamic (PK/PD) profile.[13]

Experimental Protocol: Murine Thigh and Lung Infection Models

» Animal Model: Neutropenic mice are typically used to evaluate the drug's efficacy

independent of the host immune system. Neutropenia is induced by injecting

cyclophosphamide intraperitoneally on days -4 and -1 before infection.[13]

« Infection: A bacterial suspension of a specific strain (e.g., MRSA, PRSP) is injected into the

thigh muscle or instilled intranasally for lung infection.[13]
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o Treatment: At a set time post-infection (e.g., 2 hours), ceftobiprole is administered
subcutaneously or intravenously at various doses and schedules (dose fractionation
studies).[13]

o Pharmacokinetics: Blood samples are collected at multiple time points to determine serum
drug concentrations using a microbiological assay or LC-MS.[13]

o Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the
thigh or lung tissue is homogenized. The number of colony-forming units (CFU) is
determined by plating serial dilutions. Efficacy is measured as the change in logio CFU
compared to the initial bacterial load.[13]

These studies consistently demonstrated that the PK/PD index best correlated with
ceftobiprole's efficacy is the percentage of the dosing interval that the free drug concentration
remains above the minimum inhibitory concentration (%fT > MIC).[13]

Table 2: Summary of In Vivo Pharmacodynamic Parameters

Parameter Finding

PK/PD Index %fT > MIC (Time-dependent killing)[13]

S. aureus: 14-28%S. pneumoniae: 15-

Static Dose Target (%fT > MIC) )
22%Enterobacteriaceae: 36-45%][13]

In Vivo PAE (MRSA) 3.8t0 4.8 hours[13]

In Vivo PAE (PRSP) 0 to 0.8 hours[13]

PAE: Post-Antibiotic Effect

Pharmacokinetics and Metabolism

Ceftobiprole is administered as the prodrug ceftobiprole medocaril, which is essential for its
formulation.[5]
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Caption: Activation and elimination pathway of ceftobiprole.

Conversion to the active moiety, ceftobiprole, is rapid and complete, mediated by non-specific
plasma esterases.[10][14] Ceftobiprole itself undergoes minimal metabolism, with about 4%
being converted to an inactive open-ring metabolite.[8][9] The drug is primarily eliminated
unchanged through renal excretion via glomerular filtration.[10]

Table 3: Key Pharmacokinetic Parameters of Ceftobiprole

Parameter Value
Bioavailability (1V) 100%[3][9]
Mean Cmax (multiple doses) 33.0 pg/mLJ[8]
Mean AUCo-sn (multiple doses) 102 pg*h/mL[8]
Plasma Protein Binding ~16%][9][10]
Volume of Distribution (Vd) 15.5-18.0 L[8][9]
Elimination Half-life (t¥2) ~3 hours[10]

| Primary Route of Elimination | Renal[9][10] |
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Clinical Development and Efficacy

Ceftobiprole's efficacy and safety were established through a series of robust Phase Il clinical
trials for several indications.
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Caption: Generalized workflow for a Phase Il clinical trial.

Clinical Trial Protocols

General Design: The pivotal trials were typically multicenter, randomized, double-blind, active-
controlled studies designed to establish non-inferiority to a standard-of-care comparator.

o Patient Population: Patients meeting specific diagnostic criteria for the infection under study
(e.g., CABP, SAB) were enrolled.[15][16]

o Randomization: Patients were randomized, often in a 1:1 ratio, to receive either ceftobiprole
or the comparator drug(s).[15]

» Blinding: A double-dummy design was often used to maintain blinding when the comparator
agents had different dosing schedules or routes of administration.[15]

o Primary Endpoint: The primary measure of efficacy was typically the clinical cure rate at a
"Test-of-Cure" (TOC) visit, which occurred 7-14 days after the end of therapy. Non-inferiority
was declared if the lower bound of the 95% confidence interval for the treatment difference
was above a pre-specified margin (e.g., -15%).[11][15]

Table 4: Summary of Pivotal Phase Ill Clinical Trial Results
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. . Ceftobipr Comparat
L. Trial Comparat Primary
Indication . : ole Cure or Cure Outcome
Identifier or(s) Endpoint
Rate Rate
ERADICA Daptomy
S. aureus . Overall Non-
. TE cin (+/- . .
Bacteremi Success 69.8% 68.7% inferior[1
(NCT0313 Aztreona
a (SAB) at Day 70 7]
7235) m)
Acute
Bacterial . Early
) ) TARGET Vancomyci o Non-
Skin & Skin Clinical o
(NCTO0313 n+ 91.3% 88.1% inferior[18]
Structure Response
) 7173) Aztreonam [19]
Infections (48-72h)
(ABSSSI)
Community
-Acquired Ceftriaxone  Clinical Non-
~ NCT00210 o
Pneumonia 964 (+- Cure at 76.4% 79.3% inferior[17]
(CABP) - Linezolid) TOC [18]
Adults

| Hospital-Acquired Pneumonia (HAP) | NCT00229092 | Ceftazidime + Linezolid | Clinical Cure
at TOC | 49.8% vs 52.8% (Clinically Evaluable) | 68.8% vs 71.0% (Microbiologically Evaluable)
| Non-inferior[1] |

Regulatory History

Ceftobiprole's path to market was lengthy. An initial submission to the European Medicines
Agency (EMA) received a negative opinion in 2010 due to concerns about data quality and
inconsistencies in pivotal studies.[8][14] After Basilea Pharmaceutica regained the rights and
conducted new pivotal trials, the drug achieved regulatory success.

» First Approval: Canada, October 2017, for CAP and HAP (excluding VAP).[7][8]

e European Approval: Approved in multiple European countries for HAP (excluding VAP) and
CAP.[1]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.jwatch.org/na57369/2024/04/19/ceftobiprole-joins-beta-lactam-squad-against-mrsa
https://www.jwatch.org/na57369/2024/04/19/ceftobiprole-joins-beta-lactam-squad-against-mrsa
https://www.drugtopics.com/view/fda-approves-ceftobiprole-medocaril-sodium-for-3-indications
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.jwatch.org/na57369/2024/04/19/ceftobiprole-joins-beta-lactam-squad-against-mrsa
https://www.drugtopics.com/view/fda-approves-ceftobiprole-medocaril-sodium-for-3-indications
https://en.wikipedia.org/wiki/Ceftobiprole
https://www.benchchem.com/product/b606590?utm_src=pdf-body
https://go.drugbank.com/drugs/DB14733
https://pubchem.ncbi.nlm.nih.gov/compound/Ceftobiprole-Medocaril
https://en.wikipedia.org/wiki/Discovery_and_development_of_cephalosporins
https://go.drugbank.com/drugs/DB14733
https://en.wikipedia.org/wiki/Ceftobiprole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o FDA Approval: United States, April 3, 2024.[17][19][20] The FDA approved ceftobiprole for:

o Adults with Staphylococcus aureus bacteremia (SAB), including right-sided infective
endocarditis.[19]

o Adults with acute bacterial skin and skin structure infections (ABSSSI).[19]

o Adult and pediatric patients (3 months and older) with community-acquired bacterial
pneumonia (CABP).[19][21]

Conclusion

The development of ceftobiprole is a testament to rational drug design aimed at overcoming
specific resistance mechanisms. Its journey highlights the rigorous and often prolonged
process of bringing a new antibiotic from concept to clinical use. With its potent activity against
MRSA and a broad range of other pathogens, ceftobiprole provides a valuable new option for
treating several serious and life-threatening bacterial infections. Its clinical utility will continue to
be defined as it is integrated into therapeutic practice and as post-market surveillance data
accumulates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606590?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

